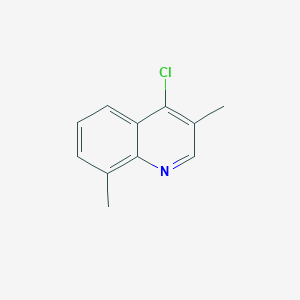

4-Chloro-3,8-dimethylquinoline

Vue d'ensemble

Description

4-Chloro-3,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The compound’s molecular formula is C11H10ClN, and it features a chlorine atom and two methyl groups attached to the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,8-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which employs glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to make the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-3,8-dimethylquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: The chlorine and methyl groups on the quinoline ring make it susceptible to electrophilic substitution reactions.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides and reduction to form dihydroquinolines.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed:

Electrophilic Substitution: Nitroquinolines or sulfonated quinolines.

Nucleophilic Substitution: Aminoquinolines or alkoxyquinolines.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Applications De Recherche Scientifique

Antimicrobial and Antiparasitic Activity

Quinoline derivatives have been extensively studied for their pharmacological properties. Notably, compounds containing the quinoline ring structure exhibit significant activity against various pathogens. For instance, derivatives such as chloroquine and its analogs are well-known for their effectiveness against malaria and other parasitic infections . Recent studies indicate that modifications to the quinoline structure can enhance biological activity while reducing side effects.

- Case Study : Research on quinoline-modified natural products has shown promising results in inhibiting bacterial growth and viral replication. For example, compounds derived from 4-chloro-3,8-dimethylquinoline demonstrated potent activity against Plasmodium falciparum, the malaria-causing parasite .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of quinoline derivatives. In vitro studies have indicated that certain modifications to the this compound structure can lead to compounds with significant inhibitory effects on pro-inflammatory cytokines.

- Data Table : Inhibitory Effects of Quinoline Derivatives on Inflammatory Markers

| Compound | IC50 (μM) | Targeted Cytokine |

|---|---|---|

| This compound | 146 | IL-6 |

| 2-Chloro-7,8-dimethylquinoline | 0.56 | NO |

Agrochemical Applications

Quinoline derivatives are also utilized in agrochemicals due to their herbicidal and insecticidal properties. The structural versatility of this compound allows for modifications that enhance its efficacy as an agrochemical agent.

- Case Study : A study demonstrated that a series of quinoline derivatives exhibited significant herbicidal activity against common agricultural weeds. The introduction of electron-withdrawing groups at specific positions on the quinoline ring improved herbicidal potency .

Synthesis of OLED Materials

The unique photophysical properties of quinolines make them suitable for applications in organic light-emitting diodes (OLEDs). This compound can serve as a precursor for synthesizing phosphorescent complexes used in OLED technology.

- Data Table : Performance of Quinoline-Based OLEDs

| Compound | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| This compound | 500 | 20 |

| 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline | 800 | 25 |

Mécanisme D'action

The mechanism of action of 4-Chloro-3,8-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

4-Chloroquinoline: Lacks the methyl groups, making it less hydrophobic.

3,8-Dimethylquinoline: Lacks the chlorine atom, affecting its reactivity.

4,7-Dichloroquinoline: Contains an additional chlorine atom, altering its chemical properties.

Uniqueness: 4-Chloro-3,8-dimethylquinoline’s combination of chlorine and methyl groups provides a unique balance of hydrophobicity and reactivity, making it particularly useful in various applications compared to its analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3,8-dimethylquinoline, and how do reaction conditions influence yield?

-

Methodological Answer : The synthesis of this compound can be approached via modified Conrad-Limpach reactions, starting from substituted anilines and ethyl ethoxymethylenemalonate. Evidence from related quinoline derivatives (e.g., 4,7-dichloroquinoline) suggests that chlorination steps using POCl₃ under reflux conditions are critical for introducing chlorine substituents . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) impacts yield; for example, excess POCl₃ (6:1 molar ratio) and extended reflux times (~6 hours) improve chlorination efficiency . Post-synthesis purification via column chromatography (petroleum ether:EtOAc gradients) or recrystallization (methanol) is recommended to achieve >95% purity .

-

Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Chlorination Agent | POCl₃ (6:1 molar ratio) | 70–85% |

| Reflux Time | 6 hours | — |

| Purification Method | Column chromatography (8:1 PE:EtOAc) | 70% |

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H and ¹³C NMR spectra for characteristic shifts. For example, methyl groups at positions 3 and 8 should appear as singlets (δ ~2.5–2.7 ppm), while aromatic protons show splitting patterns dependent on adjacent substituents .

- X-ray Crystallography : Use SHELXL for small-molecule refinement. The planar quinoline ring and intramolecular interactions (e.g., C–H⋯Cl) can be resolved to confirm substituent positions .

- Mass Spectrometry : Confirm molecular weight (MW = 195.67 g/mol) via ESI-MS or EI-MS, with [M+H]+ peaks at m/z 196 .

Advanced Research Questions

Q. How do electronic effects of the 3,8-dimethyl and 4-chloro substituents influence the compound’s reactivity in cross-coupling reactions?

-

Methodological Answer : The electron-withdrawing chlorine at position 4 and electron-donating methyl groups at 3 and 8 create a polarized quinoline scaffold. This enhances reactivity in Suzuki-Miyaura couplings (e.g., with arylboronic acids at position 4). Computational studies (DFT) can predict charge distribution, while experimental validation involves monitoring coupling efficiency under Pd catalysis. For example, compare reaction rates with/without methyl groups to isolate steric vs. electronic effects .

-

Data Contradiction Analysis : Conflicting reports on regioselectivity in similar quinolines (e.g., 2-chloro-8-methylquinoline derivatives) may arise from competing steric hindrance (methyl groups) versus directing effects (chlorine). Address this by conducting kinetic studies under controlled conditions (e.g., varying Pd ligands or solvents) .

Q. What strategies resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from impurities or stereochemical variability. Implement:

- High-Throughput Screening (HTS) : Use LC/MS (as in ) to verify compound integrity before assays.

- Enantiomeric Separation : Employ chiral HPLC to isolate stereoisomers and test individually.

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-chloro-6,7-dimethoxyquinoline) to identify substituent-specific trends .

Q. Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Methodological Answer :

-

Accelerated Degradation : Expose the compound to buffered solutions (pH 1–13) at 40–80°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed chlorine or demethylated species) .

-

Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C).

- Critical Parameters :

| Condition | Degradation Pathway | Detection Method |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of Cl substituent | LC/MS ([M–Cl]+) |

| Alkaline (pH > 10) | Demethylation | ¹H NMR loss of methyl signals |

Q. Data Analysis and Reporting

Q. How to address low reproducibility in crystallographic data for this compound complexes?

- Methodological Answer : Ensure rigorous data collection and refinement protocols:

Propriétés

IUPAC Name |

4-chloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)8(2)6-13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAKKYYHSVQMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39593-12-9 | |

| Record name | 4-chloro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.